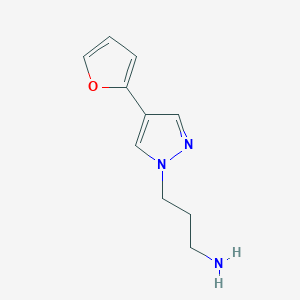

3-(4-(furan-2-yl)-1H-pyrazol-1-yl)propan-1-amine

Description

3-(4-(Furan-2-yl)-1H-pyrazol-1-yl)propan-1-amine is a pyrazole-derived compound featuring a furan substituent at the 4-position of the pyrazole ring and a propan-1-amine chain at the 1-position. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and ability to engage in hydrogen bonding and π-π interactions .

Properties

IUPAC Name |

3-[4-(furan-2-yl)pyrazol-1-yl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c11-4-2-5-13-8-9(7-12-13)10-3-1-6-14-10/h1,3,6-8H,2,4-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCMSEIADIHYWMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CN(N=C2)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-(furan-2-yl)-1H-pyrazol-1-yl)propan-1-amine, with the CAS number 1875118-76-5, is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial properties, cytotoxicity, and potential therapeutic applications based on recent studies.

- Molecular Formula : CHNO

- Molecular Weight : 191.23 g/mol

- Structure : The compound features a pyrazole ring linked to a furan moiety, which is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound.

| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity |

|---|---|---|---|

| This compound | 0.22 - 0.25 | Not specified | Excellent against Staphylococcus aureus and Staphylococcus epidermidis |

The compound exhibited significant inhibition zones in agar diffusion assays, indicating strong antimicrobial activity. It was particularly effective against Gram-positive bacteria, suggesting potential for use in treating infections caused by resistant strains.

Cytotoxicity and Hemolytic Activity

Evaluating the safety profile of this compound is crucial for its therapeutic application. In vitro assays demonstrated low hemolytic activity with percentages ranging from 3.23% to 15.22%, indicating low toxicity to red blood cells . Furthermore, cytotoxicity tests showed IC values greater than 60 µM, suggesting that it does not exhibit significant cytotoxic effects at therapeutic concentrations.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of DNA Gyrase and DHFR :

- Synergistic Effects :

Case Studies

A notable study investigated the pharmacokinetics of related compounds and their metabolites in animal models. The half-lives of these compounds were determined using high-performance liquid chromatography (HPLC), revealing valuable insights into their metabolic pathways and potential bioavailability .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Physicochemical Properties

- Lipophilicity : Trifluoromethyl and chloro substituents increase logP values, enhancing membrane permeability but possibly reducing solubility .

- Thermal Stability : CF₃ and chloro groups improve thermal stability, as seen in analogs with melting points >100°C (e.g., 104–107°C for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) .

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(4-(furan-2-yl)-1H-pyrazol-1-yl)propan-1-amine typically follows a sequence involving:

- Preparation of the furan-substituted pyrazole intermediate.

- Introduction of a propan-1-one side chain onto the pyrazole nitrogen.

- Conversion of the propan-1-one moiety to the corresponding propan-1-amine.

This approach is adapted from literature protocols on structurally related pyrazole-furan derivatives, with modifications to introduce the amine functionality.

Preparation of Furan-Substituted Pyrazole Intermediate

The key intermediate, 5-(furan-2-yl)-3-substituted-4,5-dihydro-1H-pyrazole, is synthesized via cyclization reactions involving chalcone or α,β-unsaturated ketone precursors and hydrazine derivatives.

Example from Related Research:

- Compound 4a (5-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole) was prepared from chalcone precursor 2a with an 80% yield, producing white crystals with melting point 126–128°C.

The furan ring is introduced via the aldehyde precursor 5-(4-chlorophenyl)furan-2-carbaldehyde (1a), synthesized from 2-furaldehyde in water with a 45.2% yield.

Introduction of the Propan-1-one Side Chain

The pyrazole intermediate is acylated with chloropropionyl chloride to introduce a 3-chloropropan-1-one moiety at the pyrazole nitrogen, which serves as a precursor to the amine.

- 3-Chloro-1-(5-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one was synthesized from compound 4a and chloropropionyl chloride with a 62% yield, yielding colorless crystals melting at 150–153°C. Characterization included IR (C=O stretch at 1651 cm⁻¹) and detailed ^1H NMR spectra confirming the structure.

Conversion of Propan-1-one to Propan-1-amine

The final step involves the transformation of the 3-chloropropan-1-one moiety into the corresponding propan-1-amine. This is commonly achieved via nucleophilic substitution or reductive amination techniques.

While direct literature on this exact transformation for the target compound is limited, analogous amine syntheses utilize:

- Reaction with ammonia or amine sources under controlled conditions.

- Reductive amination using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.

In the absence of direct detailed protocols for this compound, the use of reductive amination on the corresponding propan-1-one intermediate is a plausible and standard approach.

Summary Data Table of Key Steps

Analytical Characterization

The intermediates and final compound are characterized by:

- Infrared Spectroscopy (IR): Carbonyl stretches (~1650–1680 cm⁻¹) for ketone intermediates.

- Nuclear Magnetic Resonance (NMR): Detailed ^1H NMR spectra showing characteristic pyrazole, furan, and side chain protons.

- Melting Points: Consistent with literature values for intermediates.

- Mass Spectrometry (MS): Confirmation of molecular weight and structure.

Additional Notes and Considerations

- The furan ring oxygen may participate in hydrogen bonding, influencing reactivity and stability.

- Reaction conditions such as solvent choice (water, DMSO, DMF), temperature (room temperature to 130°C), and reaction time (hours to overnight) are critical for optimizing yields.

- Purification typically involves recrystallization or chromatographic techniques (flash chromatography, prep-HPLC).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.